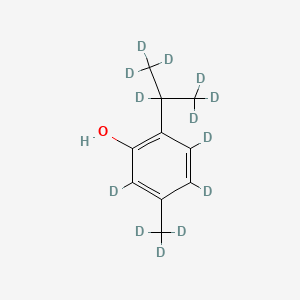

2-iso-Propyl-d7-5-methyl-d3-phenol-3,4,6-d3

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

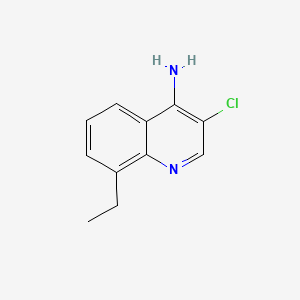

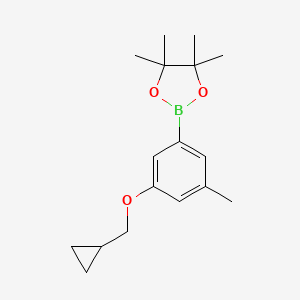

“2-iso-Propyl-d7-5-methyl-d3-phenol-3,4,6-d3”, also known as Thymol D13, is a stable isotope labelled compound . It is a versatile material used in scientific research, including drug synthesis and environmental studies.

Molecular Structure Analysis

The molecular formula of “2-iso-Propyl-d7-5-methyl-d3-phenol-3,4,6-d3” is C10 2H13 H O . The molecular weight is 163.30 .Scientific Research Applications

Therapeutic Applications

Thymol and thyme essential oil have long been used in traditional medicine as expectorant, anti-inflammatory, antiviral, antibacterial, and antiseptic agents, mainly in the treatment of the upper respiratory system . The extensive application of thymol and thyme essential oil in the healthcare sector is very promising but requires further research and analysis .

Antimicrobial Properties

Thymol-loaded chitosan-based nanogels (TLCBS) showed improved antimicrobial properties, especially against multidrug-resistant bacterial antagonists . Innovations such as bipolymer nanocarriers and thymol impregnated with photosensitive chitosan micelles offer advanced bactericidal strategies .

Bone Tissue Regeneration and Wound Healing

Thymol-loaded chitosan systems show potential for bone tissue regeneration and wound healing . The incorporation of thymol also improved drug delivery efficiency and biomechanical strength, especially when combined with poly (dimethylsiloxane) in chitosan–gelatin films .

Oral Delivery and Periodontal Treatment

Thymol–chitosan combinations have also shown promising applications in oral delivery and periodontal treatment . This review highlights the synergy between thymol and chitosan in these products, which greatly enhances their therapeutic efficacy .

Antioxidant Effects

Thymol and thymol methyl ether were two of the key components of Thymus vulgaris essential oil that have antioxidant effects . The essential oil’s comparatively large content of thymol derivatives may be responsible for the majority of the reported therapeutic advantages .

Antibiofilm, Antifungal, Antileishmanial, Antiviral, and Anticancer Properties

Novel studies have demonstrated the antibiofilm, antifungal, antileishmanial, antiviral, and anticancer properties of thymol and thyme essential oil . Their new therapeutic formulations, such as nanocapsules containing these constituents, can be beneficial in medicinal practice and create opportunities for their extensive use .

Safety and Hazards

Mechanism of Action

Thymol-d13, also known as 2-iso-Propyl-d7-5-methyl-d3-phenol-3,4,6-d3 or 2-iso-Propyl-d7-5-Methyl-d3-phenol–d3, is a deuterium-labeled derivative of Thymol. Thymol is a natural monoterpenoid phenol found in oil of thyme and extracted from Thymus vulgaris (common thyme) and various other plants .

Target of Action

Thymol-d13 targets several cellular and metabolic processes in pathogenic fungi . It has been shown to interact explicitly with synaptic neural functions and block the action of neuronal Na+ channels . Thymol-d13 also targets critical signaling pathways, including phosphoinositide 3-kinase (PI3K), protein kinase B (AKT), extracellular signal-regulated kinase (ERK), mechanistic target of rapamycin (mTOR), and Wnt/β-catenin .

Mode of Action

Thymol-d13 interacts with its targets, leading to various changes in cellular functions. It induces programmed cell death (apoptosis), halts the cell division cycle (cell cycle arrest), and inhibits cancer spread (metastasis) through modulation of the aforementioned signaling pathways . It also enhances the efficacy of 5-fluorouracil (5-FU) in colorectal cancer treatments .

Biochemical Pathways

Thymol-d13 affects several biochemical pathways. It suppresses the phosphatidylinositide 3-kinases/Protein kinase B/mechanistic target of rapamycin (PI3K/Akt/mTOR) pathway and induces apoptotic cell death mediating both extrinsic and intrinsic pathways in HL-60 cells . It also modulates the MAPKs and PI3K/AKT/mTOR pathways .

Pharmacokinetics

Thymol, the parent compound, is known for its broad biological activity and has often been incorporated into chitosan-based biomaterials to enhance therapeutic efficacy . The drug-likeness, molecular properties, and bioactivity of Thymol have been evaluated using Swiss ADME .

Result of Action

The molecular and cellular effects of Thymol-d13’s action are largely attributed to its anti-inflammatory (via inhibiting recruitment of cytokines and chemokines), antioxidant (via scavenging of free radicals, enhancing the endogenous enzymatic and non-enzymatic antioxidants and chelation of metal ions), and antihyperlipidemic (via increasing the levels of high-density lipoprotein cholesterol and decreasing the levels of low-density lipoprotein cholesterol in the circulation and membrane stabilization) effects .

Action Environment

The action, efficacy, and stability of Thymol-d13 can be influenced by environmental factors. Thymol is only slightly soluble in water at neutral pH, but it is extremely soluble in alcohols and other organic solvents. It is also soluble in strongly alkaline aqueous solutions due to deprotonation of the phenol

properties

IUPAC Name |

2,4,5-trideuterio-6-(1,1,1,2,3,3,3-heptadeuteriopropan-2-yl)-3-(trideuteriomethyl)phenol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14O/c1-7(2)9-5-4-8(3)6-10(9)11/h4-7,11H,1-3H3/i1D3,2D3,3D3,4D,5D,6D,7D |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MGSRCZKZVOBKFT-JPLVHWSDSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)C(C)C)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1=C(C(=C(C(=C1C([2H])([2H])[2H])[2H])O)C([2H])(C([2H])([2H])[2H])C([2H])([2H])[2H])[2H] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

163.30 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4'-Chloro-5-(trifluoromethyl)-[1,1'-biphenyl]-3-carboxylic acid](/img/structure/B567614.png)

![2-Boc-2,5-diazaspiro[3.4]octane oxalate](/img/structure/B567632.png)

![[(1S,3S)-3-(Methylamino)cyclobutyl]methanol](/img/structure/B567636.png)